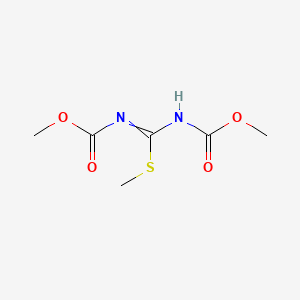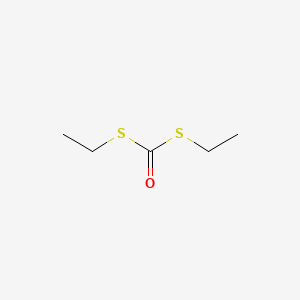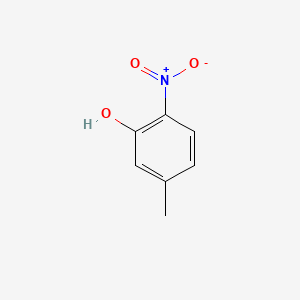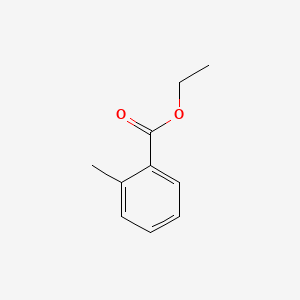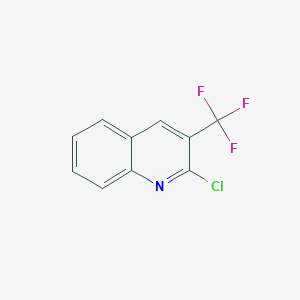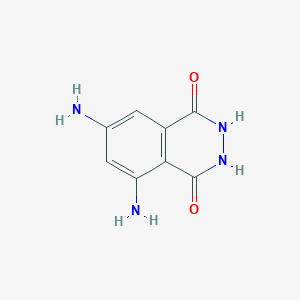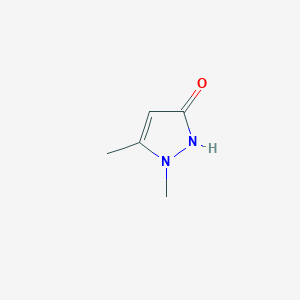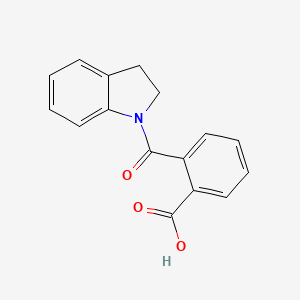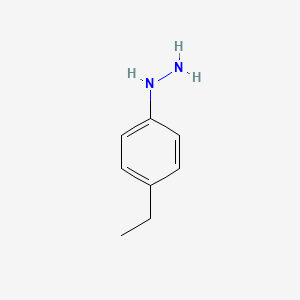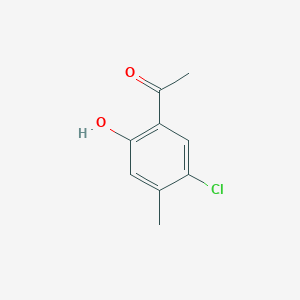
5'-Chloro-2'-hydroxy-4'-methylacetophenone
Overview
Description
5’-Chloro-2’-hydroxy-4’-methylacetophenone is a hydroxylated aromatic acetophenone . Its iodination by pyridinium iodochloride has been reported to afford 5-chloro-2-hydroxy-3-iodo-4-methylacetophenone .
Synthesis Analysis
This compound can be synthesized using various methods, such as the Friedel–Crafts acylation of 4′-methylacetophenone with chloroacetyl chloride, or by the reaction of 4’-chloro-2-hydroxyacetophenone with methylmagnesium bromide.Molecular Structure Analysis
The molecular formula of 5’-Chloro-2’-hydroxy-4’-methylacetophenone is C9H9ClO2 . It belongs to the family of acetophenones and is commonly used as a building block in the synthesis of various chemical compounds.Chemical Reactions Analysis
The iodination of 5’-Chloro-2’-hydroxy-4’-methylacetophenone by pyridinium iodochloride has been reported to afford 5-chloro-2-hydroxy-3-iodo-4-methylacetophenone .Physical And Chemical Properties Analysis
The molecular weight of 5’-Chloro-2’-hydroxy-4’-methylacetophenone is 184.62 g/mol . It appears as an off-white crystalline solid with a melting point of 68-74 ºC .Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of “5’-Chloro-2’-hydroxy-4’-methylacetophenone”:
Iodination Reactions
It has been reported that iodination of this compound by pyridinium iodochloride affords 5-chloro-2-hydroxy-3-iodo-4-methylacetophenone, which can be used in further chemical reactions .
Preparation of Pyrazoline Derivatives
The compound may be used in the preparation of novel pyrazoline derivatives, which are important in medicinal chemistry for their pharmacological properties .
Biological Activities
Chalcones synthesized from this compound have been found to possess antioxidant, anti-inflammatory, anticancer, and neuroprotective effects . They are also used as aldose reductase, leukotriene B4, and tyrosinase inhibitors .
Antimicrobial Activity
Chalcones derived from this compound have shown biological activity against various bacterial species such as E.coli, Pseudomonas aeruginosa, Staphylococcus aureus, and fungi like Aspergillus Niger, Penecillium crysogenum, and Candida albicans .
Pharmacological Applications
Chalcones are recognized to possess antimicrobial, anticancer, antitubercular, antioxidant, anti-inflammatory, antileishmanial, and other significant biological activities .
Future Directions
5’-Chloro-2’-hydroxy-4’-methylacetophenone may be used in the preparation of chalcones, required for the synthesis of novel pyrazoline derivatives . Further studies are needed to elucidate its structure-activity relationship, toxicity concerns, cellular basis of mode of action, and interactions with other molecules.
properties
IUPAC Name |
1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-5-3-9(12)7(6(2)11)4-8(5)10/h3-4,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDUSGGZSLVCDKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90344607 | |
| Record name | 5'-Chloro-2'-hydroxy-4'-methylacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90344607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
28480-70-8 | |
| Record name | 5'-Chloro-2'-hydroxy-4'-methylacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90344607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5'-Chloro-2'-hydroxy-4'-methylacetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of 1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone?
A1: 1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone is an aromatic ketone with the following structural features:
- Spectroscopic Data: Characterized using UV-Vis, FTIR, 1H NMR, and Mass Spectrometry. [, , , , ] Specific spectroscopic data, such as characteristic peaks, can be found in the cited research papers.
Q2: What is the significance of the structure-activity relationship (SAR) for this compound?
A2: Research suggests that the presence of specific functional groups in 1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone and its derivatives significantly influences their biological activity. For example, compounds with nitro and oxygen groups demonstrate greater inhibitory potential against bacterial strains. [, ] This highlights the importance of SAR studies for optimizing the structure of this compound and its derivatives to enhance desired biological effects.
Q3: How does 1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone interact with biological systems to exert its effects?
A3: While the precise mechanism of action remains a subject of ongoing research, studies indicate that 1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone derivatives exhibit inhibitory activity against platelet aggregation. [] This suggests potential interactions with pathways involved in platelet activation and aggregation. Furthermore, derivatives incorporated into Chromones and Pyrazole structures show promising antibacterial activity against both Gram-positive and Gram-negative bacteria. [, ] The specific molecular targets and downstream effects of these interactions require further investigation.
Q4: What analytical methods are employed to study 1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone?
A4: Various analytical techniques are crucial for characterizing and quantifying 1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone. These include:
- Spectroscopic Methods: UV-Vis and FTIR spectroscopy provide information about the compound's electronic transitions and functional groups. [, , , , ]
- Nuclear Magnetic Resonance (NMR): 1H NMR spectroscopy helps determine the compound's structure and purity. [, ]
- Mass Spectrometry: This technique identifies the compound based on its mass-to-charge ratio and provides information about its fragmentation pattern. [, ]
- Chromatographic Techniques: Thin Layer Chromatography (TLC) is used to monitor reaction progress and assess the purity of synthesized compounds. [, , ]
Q5: What is the significance of kinetic studies involving 1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone?
A5: Kinetic studies provide valuable insights into the reaction mechanisms and factors influencing the reactivity of 1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone. For instance, research on the oxidation of Schiff bases derived from this compound, using Cerium (IV) as an oxidizing agent, has revealed a first-order reaction with respect to both reactants. [, , ] This information is critical for understanding the compound's behavior in various chemical reactions and optimizing reaction conditions for its synthesis or applications.
Q6: What are the potential applications of 1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone in different fields?
A6: Based on current research, potential applications of 1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone and its derivatives include:
- Medicinal Chemistry: The compound's derivatives show promise as potential therapeutic agents, particularly as anti-platelet agents [] and antibacterial agents. [, ]
- Chemical Synthesis: It serves as a valuable starting material for synthesizing various heterocyclic compounds, such as Chromones and Pyrazole derivatives, with diverse biological activities. [, ]
- Analytical Chemistry: The compound's chelating properties with bivalent metal ions make it a potential candidate for developing analytical methods for metal ion detection and quantification. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




